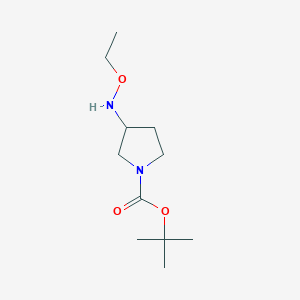
Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with ethoxyamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically isolated through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxyamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various nucleophiles in the presence of a base like triethylamine in an organic solvent.
Major Products Formed:
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of pyrrolidine derivatives with biological targets. It is also employed in the development of enzyme inhibitors and receptor modulators .
Medicine: It is investigated for its role in drug design and discovery, particularly in the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also utilized in the manufacture of agrochemicals and specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethoxyamino group plays a crucial role in the binding affinity and specificity of the compound. The molecular pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-aminopyrrolidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate.
Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate: A similar compound with a methoxyamino group instead of an ethoxyamino group.
Tert-butyl 3-(hydroxyamino)pyrrolidine-1-carboxylate: Another related compound with a hydroxyamino group.
Uniqueness: this compound is unique due to the presence of the ethoxyamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-5-15-12-9-6-7-13(8-9)10(14)16-11(2,3)4/h9,12H,5-8H2,1-4H3 |
Clé InChI |
FQKHQDIRIHXFDY-UHFFFAOYSA-N |
SMILES canonique |
CCONC1CCN(C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


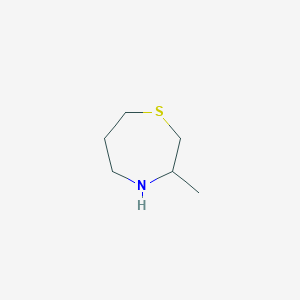
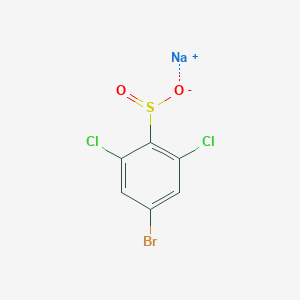

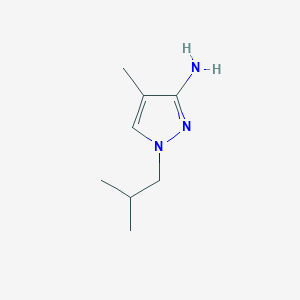

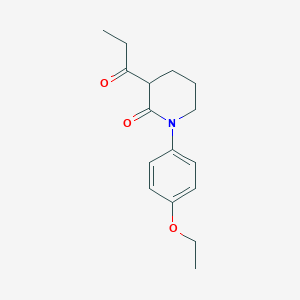
![1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol](/img/structure/B13205757.png)
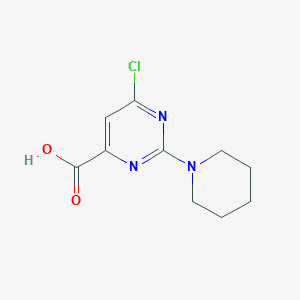
![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)
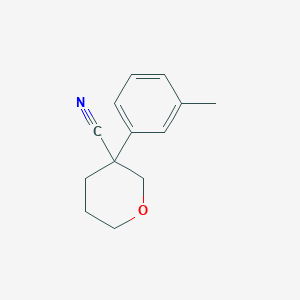
![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)
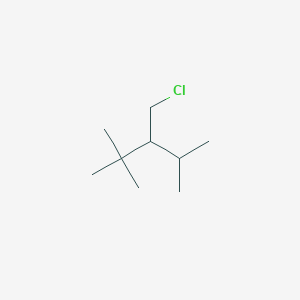
![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
